molecular formula C15H19N5O4S2 B2557084 2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide CAS No. 2097921-95-2

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide

Cat. No.: B2557084
CAS No.: 2097921-95-2
M. Wt: 397.47
InChI Key: XEGMCLSHNLGGNC-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide is a sulfonamide-containing benzamide derivative with a piperidine-thiadiazole hybrid substituent. The compound features a methoxy group at the 2-position of the benzamide core and a sulfamoyl linkage to a piperidin-4-yl group, which is further substituted with a 1,2,5-thiadiazole ring. The thiadiazole ring, known for its electron-deficient heterocyclic nature, may enhance binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-methoxy-5-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S2/c1-24-13-3-2-11(8-12(13)15(16)21)26(22,23)19-10-4-6-20(7-5-10)14-9-17-25-18-14/h2-3,8-10,19H,4-7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGMCLSHNLGGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide typically involves multiple steps, starting with the construction of the thiadiazole ring, followed by the introduction of the piperidine and benzamide groups. Common synthetic routes include:

  • Thiadiazole Synthesis: : The thiadiazole ring can be synthesized through cyclization reactions involving hydrazine and carbon disulfide or by reacting thioamides with nitrous acid.

  • Piperidine Synthesis: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Benzamide Synthesis: : The benzamide group can be introduced through the reaction of aminobenzene with acyl chlorides or carboxylic acids in the presence of a coupling agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.

  • Substitution: : Ammonia (NH₃), amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or aldehydes.

  • Substitution: : Amides, sulfonamides, or substituted benzamides.

Scientific Research Applications

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide has shown potential in various scientific research applications:

  • Medicinal Chemistry: : This compound has been studied for its potential anticancer properties. Thiadiazole derivatives are known to interact with biological targets and exhibit cytotoxic effects against cancer cells.

  • Material Science: : The compound's unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

  • Biology: : Research has explored its role in biological systems, including its effects on enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets. The compound may inhibit enzymes or receptors involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other benzamide derivatives reported in the literature. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred biological relevance:

Compound Key Substituents Molecular Weight Notable Features
2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide (Target) Methoxy, sulfamoyl-piperidinyl-thiadiazole ~423.45 (estimated) Thiadiazole enhances electron-deficient character; sulfamoyl linker for solubility
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate Chloro, benzoyl-piperidinyl 393.29 Chlorine substituents increase lipophilicity; crystal structure with hydrogen bonds
2-Isopropoxy-5-(1-(4-(4-(trifluoromethyl)phenoxy)benzyl)piperidin-4-yl)phenylbenzamide (41) Isopropoxy, trifluoromethyl-phenoxy-benzyl-piperidinyl ~623.60 (estimated) Trifluoromethyl group improves metabolic stability; bulky substituents limit solubility
2-Methoxy-5-({[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)benzamide Methoxy, sulfamoyl-triazolyl-thiophene 393.44 Thiophene-triazole hybrid for π-π interactions; lower molecular weight
5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide Fluoro, benzodioxol-oxy-piperidinyl, indazol-methyl ~564.62 Chiral centers (S/R configuration); benzodioxol enhances CNS permeability

Functional Group Impact on Bioactivity

  • Thiadiazole vs. Thiophene/Triazole : The target compound’s 1,2,5-thiadiazole ring (electron-deficient) contrasts with the thiophene-triazole hybrid in , which is more electron-rich. Thiadiazoles are often associated with kinase inhibition, while thiophene derivatives may favor GPCR modulation .
  • Sulfamoyl Linker: The sulfamoyl group in the target compound enhances solubility compared to the benzoyl or trifluoromethyl-phenoxy groups in , which are more lipophilic but less water-soluble.
  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound provides moderate electron-donating effects, whereas chloro/fluoro substituents in increase electronegativity and membrane permeability.

Biological Activity

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound integrates a benzamide structure with a thiadiazole moiety and a piperidine derivative, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₅O₄S₂, with a molecular weight of approximately 397.5 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₄S₂
Molecular Weight397.5 g/mol
CAS Number2097921-95-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cancer progression. Compounds containing thiadiazole rings have been shown to inhibit key signaling pathways associated with tumor growth. For instance, they can interfere with cell cycle regulation and promote apoptosis in cancer cells.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA levels

These results indicate significant cytotoxicity and suggest that the compound may serve as a potential therapeutic agent against breast and liver cancers.

Case Studies

In one notable study, derivatives of thiadiazole were synthesized and tested for their anticancer properties. The results demonstrated that modifications to the piperidine ring enhanced the lipophilicity and consequently the anticancer activity against MCF-7 and HepG2 cells. This highlights the importance of structural optimization in drug development.

Pharmacological Properties

The pharmacological behavior of this compound is linked to several biological activities:

  • Antitumor Activity : The presence of both the thiadiazole and sulfamoyl groups contributes to its cytotoxic effects.
  • Antibacterial Effects : Similar compounds have shown activity against various bacterial strains, indicating a potential dual role.

The sulfamoyl group is particularly noted for its enzyme inhibition capabilities, which can be leveraged for therapeutic applications beyond oncology.

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